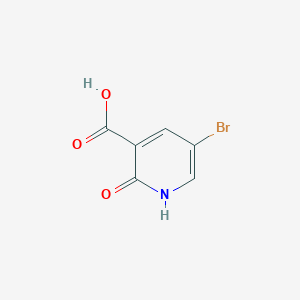

5-Bromo-2-hydroxynicotinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXOTADLHQJPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377257 | |

| Record name | 5-bromo-2-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104612-36-4 | |

| Record name | 5-Bromo-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104612-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Hydroxynicotinic Acid

Established Synthetic Routes

The most common and well-documented method for preparing 5-Bromo-2-hydroxynicotinic acid is the direct bromination of its non-brominated precursor, 2-hydroxynicotinic acid.

Bromination of 2-Hydroxynicotinic Acid

The introduction of a bromine atom onto the pyridine (B92270) ring of 2-hydroxynicotinic acid is an electrophilic aromatic substitution reaction. The hydroxyl group at the 2-position and the carboxylic acid group at the 3-position direct the incoming electrophile to the 5-position.

A highly effective and safe method for the bromination of 2-hydroxynicotinic acid involves the use of sodium hypobromite (B1234621) (NaOBr) generated in situ. thieme-connect.com This is achieved by reacting sodium bromide (NaBr) with a commercial bleach solution, such as 6% w/v sodium hypochlorite (NaOCl). thieme-connect.com The reaction is typically carried out in an aqueous basic solution, where 2-hydroxynicotinic acid is dissolved in sodium hydroxide (B78521) (NaOH). thieme-connect.com The in situ generated sodium hypobromite is then added dropwise to the solution of the substrate. thieme-connect.com

This method avoids the handling of hazardous elemental bromine, making it particularly suitable for large-scale synthesis. thieme-connect.com The reaction is generally performed at a controlled temperature, often starting at a low temperature (e.g., in an ice-water bath) and then proceeding at a slightly higher temperature, such as 15°C, for a specific duration. thieme-connect.com

Table 1: Reaction Conditions for Bromination using in situ Generated Sodium Hypobromite

| Parameter | Condition | Source |

| Starting Material | 2-Hydroxynicotinic Acid | thieme-connect.com |

| Brominating Agent | Sodium Hypobromite (generated in situ) | thieme-connect.com |

| Reagents for Generation | Sodium Bromide (NaBr) and Sodium Hypochlorite (NaOCl) | thieme-connect.com |

| Solvent | Water | thieme-connect.com |

| Base | Sodium Hydroxide (NaOH) | thieme-connect.com |

| Temperature | Cooled in ice-water, then stirred at 15°C | thieme-connect.com |

Yield optimization has been a key focus of process development. Early methods using bromine in acetic acid and sodium acetate resulted in modest yields of 63-67%. thieme-connect.com Other literature procedures using sodium hypobromite generated from bromine and sodium hydroxide showed significant variability in yield (from less than 50% to 75%) and were often contaminated with by-products such as 3,5-dibromo-2(1H)-pyridone. thieme-connect.com

The optimized procedure using commercial bleach to generate sodium hypobromite in situ has been shown to consistently provide high yields of pure this compound. thieme-connect.com Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the dibrominated by-product. thieme-connect.com

The synthesis of this compound has been successfully scaled up for large-scale preparation. thieme-connect.com The use of in situ generated sodium hypobromite from sodium bromide and commercial bleach is a key aspect of making the process safe and reproducible on a larger scale, as it eliminates the need to handle elemental bromine. thieme-connect.com An improved and reproducible procedure has been developed that delivers the desired product in a 79% yield with greater than 99% homogeneity. thieme-connect.com This process represents a significant improvement over older methods that gave inconsistent yields and problematic impurities. thieme-connect.com

Alternative Halogenation Strategies

While the in situ generation of sodium hypobromite is a preferred method, other brominating agents have also been utilized.

Elemental bromine (Br₂) is a classic and potent brominating agent that can be used for this transformation. echemi.com One method involves suspending 2-hydroxynicotinic acid in water, cooling it in an ice bath, and then adding bromine. echemi.com The reaction is then stirred at room temperature for an extended period, such as 24 hours. echemi.com Another approach uses bromine in acetic acid. thieme-connect.com

While effective, the use of elemental bromine presents significant hazards, especially at larger scales, due to its high toxicity and corrosivity. thieme-connect.comnih.gov This has driven the development of safer alternatives like the in situ generation of hypobromite. thieme-connect.com Other potential, though less specifically documented for this particular synthesis, brominating agents include N-bromosuccinimide (NBS), which is a common reagent for regioselective electrophilic aromatic brominations. nih.gov

Table 2: Comparison of Brominating Agents

| Brominating Agent | Advantages | Disadvantages | Source |

| Sodium Hypobromite (in situ) | Safer (avoids handling Br₂), reproducible, good for large scale | Requires careful control of reaction conditions | thieme-connect.com |

| **Elemental Bromine (Br₂) ** | Readily available, potent reagent | Hazardous, toxic, corrosive, can lead to by-products | thieme-connect.comechemi.com |

Comparison of Bromination Methods for Selectivity and Efficiency

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-hydroxynicotinic acid. The hydroxyl group at the C2 position and the carboxylic acid at the C3 position are both ring-directing substituents. The powerful activating and ortho-, para-directing effect of the hydroxyl group dominates, directing the incoming electrophile (bromine) primarily to the C5 position, which is para to the hydroxyl group. Several methods have been developed to achieve this transformation with high selectivity and efficiency.

One of the most effective and industrially scalable methods involves the use of an alkali-metal hypohalite, such as sodium hypobromite, in a strongly alkaline solution. A patented process describes the halogenation of 2-hydroxynicotinic acid at a pH of 12 or above to selectively produce the 5-halo derivative. acs.org In a specific large-scale preparation, sodium hypobromite is generated in situ from sodium bromide and a commercial bleach solution (sodium hypochlorite). acs.org This approach is advantageous as it avoids the handling of hazardous elemental bromine and provides the target compound safely and in high yield. The reaction proceeds by dissolving 2-hydroxynicotinic acid in an aqueous sodium hydroxide solution, followed by the addition of the sodium hypobromite solution. google.com

Another common method is direct bromination using molecular bromine (Br₂). While specific procedures for 2-hydroxynicotinic acid are less detailed in readily available literature, the bromination of the isomeric 6-hydroxynicotinic acid with bromine in water proceeds smoothly to give 5-bromo-6-hydroxynicotinic acid in high yield, demonstrating the feasibility of direct bromination of hydroxynicotinic acids. researchgate.net This method is effective but requires careful handling of volatile and corrosive liquid bromine.

N-Bromosuccinimide (NBS) is another widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org Bromination with NBS is often carried out in various solvents, and the reaction can be catalyzed by acids. researchgate.net It serves as a solid, safer alternative to liquid bromine and provides a low-level concentration of Br₂ during the reaction, which can sometimes enhance selectivity and prevent over-bromination. masterorganicchemistry.com Although a specific protocol for the NBS bromination of 2-hydroxynicotinic acid is not prominently documented, its general reactivity profile suggests it as a viable, and often milder, alternative to elemental bromine for achieving the desired 5-bromo product.

Table 1: Comparison of Bromination Methods for 2-Hydroxynicotinic Acid This table provides a comparative overview of different methods for the synthesis of this compound.

| Method | Brominating Agent | Typical Conditions | Selectivity | Efficiency & Advantages | Disadvantages |

|---|---|---|---|---|---|

| In situ Hypobromite Generation | Sodium hypobromite (from NaBr + NaOCl) | Aqueous NaOH solution, pH > 12, 0°C to room temp. acs.orggoogle.com | High selectivity for the C5 position. | Excellent for large-scale synthesis; avoids handling liquid Br₂; high yield. acs.org | Requires careful pH control; aqueous workup needed. |

| Direct Bromination | Molecular Bromine (Br₂) | Aqueous or acetic acid solution, room temp. researchgate.net | Generally high selectivity for the C5 position due to the directing effect of the hydroxyl group. | Simple procedure; high conversion rates. | Requires handling of hazardous and corrosive liquid bromine. masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | N-Bromosuccinimide | Inert solvent (e.g., CCl₄, CH₃CN), often with a radical initiator or acid catalyst. wikipedia.orgresearchgate.net | Potentially high, but depends on conditions; can be sensitive to radical vs. electrophilic pathways. masterorganicchemistry.com | Solid, easy-to-handle reagent; provides a low concentration of Br₂, minimizing side reactions. organic-chemistry.org | A specific, optimized procedure for this substrate is not widely reported; may require a catalyst. |

Derivatization Strategies and Chemical Transformations

The functional groups of this compound provide multiple sites for chemical modification, allowing for its elaboration into a wide range of derivatives.

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation.

Esterification of the carboxylic acid can be accomplished through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. A procedure for the synthesis of the ethyl ester of the closely related 5-Bromo-2-methyl-nicotinic acid reports a yield of 82.6% using anhydrous ethanol (B145695), concentrated sulfuric acid as the catalyst, and a phase transfer catalyst to enhance the reaction rate. thieme-connect.com This method, which uses distillation to remove water and drive the equilibrium toward the product, is directly applicable to this compound.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride hydrochloride can then be reacted with an alcohol, often in the presence of a base like triethylamine to neutralize the generated HCl, to form the corresponding ester in high yield. organic-chemistry.org

Table 2: Representative Esterification Methods This table outlines common methods for the esterification of the carboxylic acid group.

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) thieme-connect.com | Equilibrium-driven reaction; often requires excess alcohol or removal of water to achieve high yields. |

| Via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Alcohol, Base (e.g., Triethylamine) organic-chemistry.org | Two-step process; the intermediate acyl chloride is highly reactive, leading to rapid and high-yield ester formation under mild conditions. |

The formation of amides from this compound is a key transformation for introducing nitrogen-containing functionalities. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. Since the direct reaction requires high temperatures, the carboxylic acid is usually activated first.

Modern peptide coupling agents are highly effective for this purpose. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), dicyclohexylcarbodiimide (DCC), or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are used to form a highly reactive activated ester or acylphosphonium intermediate in situ. wiley-vch.deresearchgate.netyoutube.com This intermediate is then rapidly attacked by the amine to form the amide bond under mild conditions, preserving other sensitive functional groups in the molecule. The reaction is typically carried out in an aprotic solvent like DMF or CH₂Cl₂ in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Catalytic methods for direct amidation have also been developed, employing Lewis acid catalysts like niobia (Nb₂O₅) or various boronic acids, which activate the carboxylic acid towards nucleophilic attack by the amine. researchgate.netresearchgate.net These methods are advantageous as they often have a higher atom economy, though they may require higher temperatures than reactions using stoichiometric coupling agents.

The 2-hydroxyl group of the pyridine ring exists in tautomeric equilibrium with the 2-pyridone form. iipseries.org In solution and solid states, the pyridone tautomer is generally favored. This ambident nucleophilic character allows for reactions at either the exocyclic oxygen atom (O-alkylation/acylation) or the ring nitrogen atom (N-alkylation/acylation). The regiochemical outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions.

Etherification (Alkylation): The alkylation of the 2-pyridone tautomer can lead to two different isomers: the O-alkylated product (a 2-alkoxypyridine) or the N-alkylated product (an N-alkyl-2-pyridone). The selectivity is often governed by the Hard and Soft Acids and Bases (HSAB) principle. wiley-vch.de

O-Alkylation is generally favored with "hard" electrophiles. This reaction results in the formation of an aromatic 2-alkoxypyridine derivative. nih.gov The use of specific Brønsted acids, such as triflic acid (TfOH), has been shown to catalyze the regioselective O-alkylation of 2-pyridones. acs.orgrsc.org

N-Alkylation is typically favored with "soft" electrophiles, such as primary alkyl halides. researchgate.net Conditions for selective N-alkylation often involve the use of a base to generate the pyridone anion, or catalysis by a different Brønsted acid like p-toluenesulfonic acid (TsOH) under neat conditions. acs.orgresearchgate.net

Esterification (Acylation): The hydroxyl group can also be acylated to form an ester. This reaction typically proceeds at the oxygen atom. A standard and effective method for O-acylation is the use of an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine. nih.gov This reaction converts the hydroxyl group into an acetate ester, a common strategy for protecting hydroxyl groups or modulating the biological activity of a molecule.

Table 3: Selectivity in the Alkylation of the 2-Pyridone Moiety This table summarizes the factors influencing the outcome of alkylation reactions on the 2-pyridone tautomer of this compound.

| Reaction Type | Product | Favored By | Example Conditions / Reagents |

|---|---|---|---|

| O-Alkylation (Etherification) | 2-Alkoxy-5-bromonicotinic acid | "Hard" electrophiles, specific acid catalysts acs.orgwiley-vch.de | Alkylating agents with TfOH catalysis; Diazo compounds with Rh(II) catalysis. acs.orgwiley-vch.de |

| N-Alkylation | 1-Alkyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | "Soft" electrophiles, basic conditions researchgate.netresearchgate.net | Alkyl halides with a base (e.g., K₂CO₃); TsOH catalysis. acs.org |

| O-Acylation (Esterification) | 2-Acyloxy-5-bromonicotinic acid | Acylating agents | Acetic anhydride in pyridine. nih.gov |

Reactions at the Bromine Atom

The bromine atom at the 5-position of the pyridine ring is a key site for functionalization, enabling the introduction of a wide array of substituents through various reaction mechanisms.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, specific examples involving this compound are not extensively documented in the literature. Generally, for SNAr to occur on a pyridine ring, the ring must be activated by electron-withdrawing groups, and the leaving group must be in an activated position (ortho or para to the activating group). In the case of this compound, the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen may facilitate nucleophilic attack. However, the hydroxyl group, being electron-donating by resonance, could have a deactivating effect.

Potential nucleophiles for such reactions could include amines, alkoxides, and thiolates. For instance, the reaction of similar bromopyridine derivatives with amines, known as the Buchwald-Hartwig amination, is a well-established method for forming carbon-nitrogen bonds. While direct SNAr with amines might be challenging, palladium-catalyzed cross-coupling reactions often provide a more efficient route.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds and is applicable to bromopyridine derivatives. For instance, the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids has been successfully demonstrated using a Pd(PPh3)4 catalyst and K3PO4 as the base in a 1,4-dioxane/water solvent system. mdpi.com This suggests that this compound would be a viable substrate for similar couplings to introduce diverse aryl or heteroaryl substituents at the 5-position. The reaction generally tolerates a wide range of functional groups, although the presence of the acidic carboxylic acid and phenolic hydroxyl group might necessitate the use of specific bases or protecting group strategies to achieve optimal yields.

A typical reaction setup for a Suzuki-Miyaura coupling of a bromopyridine derivative is presented in the table below.

| Parameter | Condition |

| Aryl Halide | This compound derivative |

| Boronic Acid | Arylboronic acid or heteroarylboronic acid |

| Catalyst | Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand |

| Base | K3PO4, K2CO3, Cs2CO3 |

| Solvent | 1,4-Dioxane/Water, Toluene, DMF |

| Temperature | 80-120 °C |

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction provides a means to introduce alkenyl groups at the 5-position of the nicotinic acid ring. While specific examples utilizing this compound are scarce, the general applicability of the Heck reaction to aryl bromides suggests its potential utility. organic-chemistry.org The reaction typically employs a palladium catalyst, a base, and a phosphine ligand. The choice of reaction conditions, particularly the base and ligand, can influence the regioselectivity and stereoselectivity of the alkene insertion.

Oxidation and Reduction Reactions

The functional groups of this compound can undergo various oxidation and reduction transformations. A notable example is the oxidation of a related compound, 6-acetamido-5-bromo-2-methylpyridine, to 6-acetamido-5-bromonicotinic acid using potassium permanganate. researchgate.net This reaction demonstrates that the pyridine ring is relatively stable to oxidation under these conditions, allowing for the selective conversion of the methyl group to a carboxylic acid. This suggests that the pyridine ring of this compound would also be resistant to cleavage under similar oxidative conditions. The presence of the hydroxyl and carboxylic acid groups would likely influence the reactivity and may require careful control of the reaction conditions.

Information regarding the reduction of this compound is limited in the scientific literature. Catalytic hydrogenation could potentially reduce the pyridine ring to a piperidine (B6355638) ring, though this would require harsh conditions. Selective reduction of the carboxylic acid to an alcohol could be achieved using reagents like borane or by conversion to an ester followed by reduction with lithium aluminum hydride, although chemoselectivity with the other functional groups would be a key consideration.

Cyclization Reactions and Heterocycle Formation

The strategic placement of functional groups in this compound and its derivatives can be exploited to construct fused heterocyclic systems. While direct cyclization of the parent molecule is not commonly reported, its derivatives can serve as versatile precursors. For instance, after a cross-coupling reaction to introduce a suitably functionalized substituent at the 5-position, intramolecular cyclization could be envisioned.

One potential strategy involves the formation of a bond between a substituent at the 5-position and the nitrogen of the pyridine ring or the hydroxyl group at the 2-position. For example, if a substituent with a terminal alkyne is introduced via a Sonogashira coupling, a subsequent intramolecular cyclization could lead to the formation of a fused furan or pyran ring system. Similarly, introduction of a substituent bearing an amino group could lead to the formation of fused nitrogen-containing heterocycles. The synthesis of various fused heterocycles, such as thiazolopyridines, often involves the reaction of aminothiols with halogenated pyridines, suggesting that derivatives of this compound could be employed in similar synthetic strategies.

Advanced Synthetic Approaches

Chemo- and Regioselective Synthesis

The presence of multiple reactive sites in this compound (the carboxylic acid, hydroxyl group, bromine atom, and the pyridine ring itself) presents both a challenge and an opportunity for chemo- and regioselective synthesis.

Regioselectivity: An example of regioselective functionalization on a related scaffold is the bromine-lithium exchange reaction of dibromo hydroxypyridines. It has been shown that for 3,5-dibromo-2-hydroxypyridines, lithiation occurs regioselectively at the C-5 position. researchgate.net This selective metalation allows for the introduction of an electrophile specifically at that position, demonstrating that the electronic environment of the pyridine ring can direct reactions to a particular site. This principle could be applied to derivatives of this compound to achieve regioselective functionalization.

Chemoselectivity: Achieving chemoselectivity requires differentiating between the various functional groups. For instance, in cross-coupling reactions, the palladium catalyst will selectively react with the C-Br bond over C-H, C-O, or C-C bonds of the carboxylic acid. The reactivity of the carboxylic acid and hydroxyl group can be temporarily masked using protecting groups to allow for selective reactions at the bromine atom. For example, the carboxylic acid could be converted to an ester, and the hydroxyl group could be protected as an ether or a silyl ether. youtube.com After performing the desired transformation at the 5-position, the protecting groups can be removed to regenerate the original functionalities. The choice of protecting groups is crucial and must be compatible with the conditions of the subsequent reaction steps.

The table below summarizes some common protecting groups for the functional groups present in this compound.

| Functional Group | Protecting Group | Deprotection Conditions |

| Carboxylic Acid | Methyl or Ethyl Ester | Acid or base hydrolysis |

| Benzyl Ester | Hydrogenolysis | |

| Hydroxyl Group | Methyl Ether | Strong acid (e.g., HBr) |

| Benzyl Ether | Hydrogenolysis | |

| Silyl Ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) |

By employing these advanced synthetic strategies, chemists can selectively manipulate the structure of this compound to create a wide range of complex and valuable molecules.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign and safer chemical processes. A significant advancement in this area has been the development of a method that avoids the use of hazardous elemental bromine. researchgate.netacs.org

Traditionally, the bromination of aromatic compounds often involves elemental bromine, a substance that is highly toxic, corrosive, and poses significant handling and environmental risks. In contrast, a greener approach for the synthesis of this compound utilizes an in situ generation of the brominating agent. researchgate.netacs.org This method involves the reaction of sodium bromide with a common household bleach solution (sodium hypochlorite) to produce sodium hypobromite. researchgate.netacs.org This species then acts as the brominating agent for the precursor, 2-hydroxynicotinic acid.

This process offers several advantages that align with the core principles of green chemistry:

Prevention of Waste: By generating the brominating agent in situ, the process minimizes the transportation and storage of hazardous bromine, thereby reducing the potential for accidental release and waste generation.

Safer Chemicals: The use of sodium bromide and household bleach, which are less hazardous than elemental bromine, significantly improves the safety profile of the synthesis. researchgate.net

Atom Economy: While not explicitly detailed in the provided information, in situ generation can often lead to better control over stoichiometry and potentially higher atom economy.

Use of Safer Solvents and Auxiliaries: The reaction is conveniently carried out in an aqueous solution, a green and safe solvent. researchgate.net

This improved procedure allows for the large-scale, cost-effective, and safe production of high yields of pure this compound. researchgate.net The resulting product is also referred to as 5-bromo-3-carboxy-2(1H)-pyridone. researchgate.net

The following table summarizes the key aspects of this green synthetic methodology:

| Principle of Green Chemistry | Application in the Synthesis of this compound | Reference |

| Use of Safer Reagents | Replacement of hazardous elemental bromine with sodium bromide and commercial bleach. | researchgate.netacs.org |

| In Situ Reagent Generation | Sodium hypobromite is generated directly in the reaction mixture. | researchgate.netacs.org |

| Improved Safety | Avoids the handling and storage of highly toxic and corrosive bromine. | researchgate.net |

| Solvent | The reaction is performed in a water-based medium. | researchgate.net |

| Yield | The method provides high yields of the pure product. | researchgate.net |

Computational Chemistry and Spectroscopic Characterization of 5 Bromo 2 Hydroxynicotinic Acid

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-bromo-2-hydroxynicotinic acid, both ¹H and ¹³C NMR spectra provide key insights into its structure.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound, recorded in a solution of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), displays distinct signals corresponding to the different protons in the molecule. thieme-connect.com Two broad singlets are observed in the downfield region between δ 15.0 and 13.3 ppm, which are characteristic of the acidic protons of the carboxylic acid and the hydroxyl group on the pyridine (B92270) ring. thieme-connect.com The spectrum also shows two doublets at δ 8.35 (J = 2.9 Hz) and δ 8.26 (J = 2.7 Hz), corresponding to the two aromatic protons on the pyridine ring. thieme-connect.com The coupling constants indicate the meta-relationship between these protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 15.0-13.3 | broad singlet | - | -COOH and -OH |

| 8.35 | doublet | 2.9 | Pyridine Ring H |

| 8.26 | doublet | 2.7 | Pyridine Ring H |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In DMSO-d₆, the spectrum of this compound shows six distinct carbon signals. thieme-connect.com The signals at δ 164.0 and 163.3 ppm are assigned to the carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group, respectively. thieme-connect.com The remaining four signals at δ 161.8, 142.0, 108.9, and 106.1 ppm correspond to the other carbons of the pyridine ring. thieme-connect.com The signal at δ 106.1 ppm is attributed to the carbon atom bonded to the bromine. thieme-connect.com

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 164.0 | Carboxylic Acid Carbonyl |

| 163.3 | C-OH |

| 161.8 | Pyridine Ring Carbon |

| 142.0 | Pyridine Ring Carbon |

| 108.9 | Pyridine Ring Carbon |

| 106.1 | C-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) disc, exhibits characteristic absorption bands. thieme-connect.com A very broad absorption is observed in the region of 3300-2000 cm⁻¹, which is indicative of the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, and is broadened due to extensive hydrogen bonding. thieme-connect.com A sharp and strong absorption peak is present at 1712 cm⁻¹, which is characteristic of the C=O stretching vibration of the carboxylic acid group. thieme-connect.com

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300-2000 | Broad absorption | O-H stretch (Carboxylic acid and Hydroxyl) |

| 1712 | Strong, sharp absorption | C=O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₄BrNO₃ and a molecular weight of approximately 218.01 g/mol , electrospray ionization mass spectrometry (ESI-MS) is often employed. chemicalbook.comguidechem.com In the negative ion mode (ES⁻), the mass spectrum shows a characteristic pair of peaks at m/z 216 and 218, corresponding to the [M-H]⁻ ion. The two peaks are of nearly equal intensity, which is the isotopic signature of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | m/z Ratio | Assignment |

| Electrospray (ES⁻) | 216/218 | [M-H]⁻ |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and can provide information about conjugated systems. While a detailed UV-Visible spectrum for isolated this compound is not extensively reported in the literature, information can be inferred from related experimental procedures. In High-Performance Liquid Chromatography (HPLC) analysis of the compound, a UV-absorbance detector is commonly set at wavelengths of 220 nm and 254 nm. thieme-connect.comthieme-connect.com This indicates that this compound possesses chromophores that absorb ultraviolet light in these regions, which is expected for a substituted pyridine ring system containing a carboxylic acid and a hydroxyl group. The absorption is due to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group.

Applications in Medicinal Chemistry and Drug Discovery Research

A Crucial Building Block for Biologically Active Molecules

5-Bromo-2-hydroxynicotinic acid serves as a fundamental component in the synthesis of innovative therapeutic agents. chemimpex.com Its inherent reactivity and structural features allow medicinal chemists to construct complex molecules with desired pharmacological properties. chemimpex.com

Paving the Way for Novel Therapeutics

The design and synthesis of new drugs frequently rely on versatile starting materials like this compound. chemimpex.commdpi.com Its structure is amenable to various chemical modifications, enabling the creation of diverse molecular libraries for screening and optimization. For instance, it has been utilized in the development of novel compounds targeting breast cancer. mdpi.com The synthesis of these new chemical entities often involves multi-step reaction sequences where the foundational structure of this compound is strategically elaborated. echemi.com

Developing Drug Candidates for Specific Diseases

This chemical compound is a key intermediate in the development of drug candidates for a range of diseases. chemimpex.com Notably, it has been employed in the synthesis of potential anticancer agents. nih.gov For example, it has been a component in the creation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have shown promise as novel anticancer agents. nih.gov

Unraveling Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. This compound and its derivatives are instrumental in such investigations. nih.gov

Influencing Nicotinic Receptors

The nicotinic acid core of this compound makes it a relevant scaffold for studying the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). chemimpex.comechemi.com These receptors are involved in a variety of physiological processes, and their modulation is a key strategy for treating neurological and other disorders. mdpi.comokstate.edu Allosteric modulators, which bind to a site on the receptor different from the primary binding site, can fine-tune receptor activity. nih.gov The structural modifications enabled by the bromo and hydroxyl groups on the nicotinic acid ring can lead to the discovery of both positive allosteric modulators (PAMs) that enhance receptor function and negative allosteric modulators (NAMs) that reduce it. mdpi.comokstate.edu

Inhibiting Enzymes and Modulating Biological Pathways

Beyond receptor modulation, derivatives of this compound are investigated for their ability to inhibit enzymes and influence biological pathways. chemimpex.com For example, flavonoids, which can be seen as structurally related in their potential for hydrogen bonding and aromatic interactions, have been studied as positive allosteric modulators of α7 nicotinic receptors. brookes.ac.uk The strategic placement of the bromine atom on the nicotinic acid ring can influence the compound's interaction with enzyme active sites, potentially leading to the development of potent and selective inhibitors for various therapeutic targets. lookchem.com This modulation of metabolic pathways is a critical aspect of modern drug discovery. nih.gov

Potential Therapeutic Areas

The versatility of this compound as a synthetic intermediate opens up possibilities for its application in a wide array of potential therapeutic areas. Its derivatives have been explored for their utility in:

Oncology: As a building block for kinase inhibitors and other anticancer agents. chem-iso.com

Antiviral Agents: Serving as a critical starting material for the synthesis of compounds with antiviral properties. chem-iso.com

Neurological Disorders: Due to its structural similarity to nicotinic acid, it is a valuable intermediate for pharmaceuticals targeting neurological conditions. chemimpex.com

Neurological Disorders

The compound is a recognized intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com This application is largely due to its structural resemblance to nicotinic acid, which allows molecules derived from it to modulate nicotinic receptors. These receptors are implicated in a variety of neurological functions. chemimpex.com Research in this area also extends to biochemical studies investigating the role of nicotinic receptors in cellular signaling pathways related to cognitive functions. chemimpex.com

Furthermore, derivatives containing a bromo-hydroxybenzoic acid structure have been explored for their neuroprotective potential. For instance, the compound 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) has been shown to have anti-inflammatory effects in microglial cells, which are involved in the inflammatory processes of neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov

Metabolic Diseases

Research has indicated that this compound is a useful building block in the design of new therapeutic agents for metabolic diseases. chemimpex.com The ability of compounds derived from this structure to interact with and modulate nicotinic receptors is a key factor in this potential application. chemimpex.com The broader class of hydroxybenzoic acids, to which this compound belongs, is known to have functions that can be applied therapeutically for metabolic disorders. mdpi.com

Antimicrobial and Anticancer Research

The structural framework of this compound is a recurring motif in the exploration of new antimicrobial and anticancer agents. The presence of the bromine atom on an aromatic ring is a feature often associated with enhanced biological activity.

In antimicrobial research , various derivatives have demonstrated notable activity. While the parent acid is typically a precursor, its structural elements are key to the efficacy of the final compounds. For example, Schiff base derivatives of nicotinic acid and related structures have shown antimicrobial action. researchgate.net More specifically, complexes involving Schiff bases derived from brominated phenols exhibit significant antimicrobial properties. researchgate.net Studies on other brominated benzamide (B126) derivatives have shown them to be active against Gram-positive bacteria. nih.govmdpi.com Research into naphthyridine derivatives, which are structurally related to the pyridine (B92270) core of nicotinic acid, has found that the inclusion of a bromine atom can enhance antibacterial activity. mdpi.com

In anticancer research , the focus is again on using this compound as a scaffold. The development of brominated derivatives has led to compounds with significant cytotoxic effects against various cancer cell lines. For instance, certain brominated acetophenone (B1666503) derivatives show remarkable cytotoxicity against breast, lung, colon, and prostate cancer cells. farmaciajournal.com Similarly, a 5-bromo-indole derivative demonstrated potent anti-proliferative activity against a lung cancer cell line. nih.gov This suggests that the bromo-substituted aromatic structure is a promising feature for the development of new anticancer drugs. farmaciajournal.comnih.gov

| Compound Type | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL | nih.gov |

| Brominated Acetophenone Derivative (5c) | A549 (Lung Cancer) | 11.80 µg/mL | farmaciajournal.com |

| Brominated Acetophenone Derivative (5c) | Caco2 (Colorectal Cancer) | 18.40 µg/mL | farmaciajournal.com |

| Brominated Acetophenone Derivative (5c) | MCF7 (Breast Cancer) | < 10 µg/mL | farmaciajournal.com |

| Brominated Acetophenone Derivative (5c) | PC3 (Prostate Cancer) | < 10 µg/mL | farmaciajournal.com |

Antioxidant Properties

This compound has demonstrated potential antioxidant properties, making it a subject of interest for developing new therapies to combat diseases related to oxidative stress. chemimpex.com As a member of the hydroxybenzoic acid class of compounds, its antioxidant potential is attributed to mechanisms like neutralizing free radicals through hydrogen atom donation from its hydroxyl group and chelating transition metal ions. mdpi.com While direct studies on the title compound are limited, related research on other bromo-substituted indole (B1671886) derivatives has quantified their free radical scavenging activity, with one compound showing an IC₅₀ value of 99.6 µg/mL. nih.gov

Anti-inflammatory Properties

The scaffold of this compound is being actively explored for the development of potent anti-inflammatory agents. A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to inhibit the expression of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in activated immune cells of the brain. nih.gov Other research has shown that N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives possess superior anti-inflammatory activity compared to standard drugs like acetylsalicylic acid in certain assays. mdpi.com These findings highlight the potential of using this compound as a base for creating new and effective anti-inflammatory drugs. nih.govmdpi.com

| Compound | Assay | Activity (IC₅₀) | Source |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase Inhibition | 0.04–0.07 mg/mL | mdpi.com |

| Acetylsalicylic Acid (Reference) | Proteinase Inhibition | 0.4051 mg/mL | mdpi.com |

Drug Development Targeting DNA Gyrase

DNA gyrase is a vital bacterial enzyme that is a well-established target for antibacterial drugs. nih.gov Research has shown that the introduction of a bromine atom into heterocyclic scaffolds related to nicotinic acid can significantly enhance the potency of DNA gyrase inhibitors. mdpi.com For example, brominated naphthyridine derivatives have been identified as powerful inhibitors of this enzyme. mdpi.com This makes this compound a valuable starting point for the rational design and synthesis of novel DNA gyrase inhibitors, aiming to develop new antibacterial agents that can overcome existing resistance mechanisms.

Antiviral Research (e.g., SARS-CoV-2 Mpro Inhibitors)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com While this compound itself has not been identified as a direct inhibitor, its structural features are relevant to this area of research. Studies have explored various small molecules as Mpro inhibitors, and some of these include a pyridine ring, which is the core of nicotinic acid. mdpi.comnih.gov For instance, chloropyridinyl esters of salicylic (B10762653) acid have been reported to inhibit the SARS-CoV-2 Mpro. mdpi.com This suggests that this compound could serve as a valuable fragment or starting material for the synthesis of novel, non-peptidic Mpro inhibitors.

Role in Agrochemical Research and Development

Intermediate in Agrochemical Synthesis

As a key intermediate, 5-bromo-2-hydroxynicotinic acid is integral to the production of complex agrochemicals. chemimpex.com The presence of the bromine atom and the hydroxyl group on the nicotinic acid framework allows for diverse chemical modifications, enabling the design of novel compounds with enhanced properties. chemimpex.com The process for preparing this compound itself has been a subject of study, highlighting its importance as a precursor in chemical synthesis. google.com

The structural backbone of this compound is related to other compounds that have proven effective as herbicides. Picolinic acid and its derivatives, for example, are a well-known class of synthetic auxin herbicides. mdpi.com Research into new picolinic acid compounds has led to the development of commercial herbicides, demonstrating the value of this chemical class. mdpi.com Scientists have synthesized and tested novel picolinic acid derivatives that show potent herbicidal activity, sometimes exceeding that of existing commercial products like picloram (B1677784). mdpi.com

Furthermore, studies on other bromo-substituted molecules and heterocyclic compounds have shown significant potential in weed control. researchgate.netnih.gov For instance, a series of synthesized 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones exhibited notable post-emergence herbicidal activity against several broadleaf weeds. nih.gov This body of research underscores the strategic importance of intermediates like this compound for synthesizing new, effective, and potentially selective herbicides. chemimpex.commdpi.comnih.gov

Table 1: Research on Herbicidal Activity of Structurally Related Compounds

| Compound Class/Derivative | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| 6-Pyrazolyl-2-Picolinic Acids | Design and synthesis of novel synthetic auxin herbicides. | Compound V-8 showed better post-emergence herbicidal activity than the commercial herbicide picloram at a dosage of 300 g/ha and was safe for corn, wheat, and sorghum. | mdpi.com |

| Phosphorus-Containing Heterocycles | Synthesis and evaluation of herbicidal activity against seven weed species. | Compounds IIa and IIr demonstrated high activity and a broad spectrum against all tested broadleaf weeds with 70-100% inhibition at 75 g/ha. | nih.gov |

| Substituted Cinnamic Acids & Amides | Synthesis and germination inhibition activity screening on radish seeds. | All synthesized compounds exhibited significant herbicidal activity, with some being on par with the standard herbicide metribuzin (B1676530) at all tested concentrations. | researchgate.net |

| Aminophenoxazinones | Synthesis and evaluation of phytotoxicity on wheat and two major agricultural weeds. | Several derivatives showed phytotoxic activity similar to or higher than the control, pendimethalin. The most affected parameter was root length. | mdpi.com |

Exploration in Plant Growth and Development

Beyond its role in synthesizing pesticides, this compound is a candidate for research into plant growth and development. chemimpex.com As a derivative of nicotinic acid and a phenolic compound, it belongs to classes of molecules known to have various biological effects in plants. chemimpex.comnih.gov Phenolic compounds are of considerable interest for their antioxidant properties and their role in plant responses to stress. nih.gov The exploration of this compound could lead to the creation of innovative agricultural products designed to positively influence plant life cycles. chemimpex.com

A primary goal of exploring this compound in plant development is the potential enhancement of crop yield and resistance. chemimpex.com The compound's potential antioxidant properties are particularly relevant, as managing oxidative stress is crucial for plant health and tolerance to adverse environmental conditions. chemimpex.commdpi.com Phenolic compounds, such as hydroxycinnamic acids, are known to play a role in plant defense mechanisms, including the formation of physical barriers like lignin (B12514952) and the mitigation of stress from factors like heavy metals. nih.gov By potentially modulating these or other pathways, this compound could be developed into a product that helps crops better withstand environmental pressures, ultimately leading to improved growth and higher yields. chemimpex.comnih.gov

Compound Information

Table 2: Chemical Compound Profiles

| Compound Name | Synonyms | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid | C6H4BrNO3 | 104612-36-4 |

| Picloram | 4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid | C6H3Cl3N2O2 | 1918-02-1 |

| Metribuzin | 4-Amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one | C8H14N4OS | 21087-64-9 |

Advanced Materials Science Applications

Development of New Materials

The exploration of 5-Bromo-2-hydroxynicotinic acid in the development of new materials is an emerging area of research. Its inherent properties suggest its potential as a building block for creating specialized polymers and coatings with tailored functionalities.

While extensive research on polymers and coatings derived specifically from this compound is not widely documented in publicly available literature, the compound's structure is of interest for creating materials with specific chemical functionalities. The presence of the carboxylic acid and hydroxyl groups allows for esterification and other condensation reactions, which are fundamental to polymerization. The bromine atom can also serve as a site for further functionalization or as a means to impart specific properties such as flame retardancy or increased refractive index to the resulting polymer.

The pyridine (B92270) nitrogen introduces a site for hydrogen bonding and potential quaternization, which could be exploited to create polymers with enhanced thermal stability, specific solubility characteristics, or the ability to act as catalysts or ligands in subsequent applications. It is suggested that this compound could be investigated for use in developing new materials, such as polymers or coatings, that require specific chemical functionalities. google.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The field of coordination chemistry and the development of Metal-Organic Frameworks (MOFs) represent a more explored avenue for the application of nicotinic acid derivatives. MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas, tunable pore sizes, and chemical functionalities make them promising for applications in gas storage, separation, catalysis, and sensing.

While direct research on MOFs synthesized from this compound is limited in the available literature, extensive studies on the closely related compound, 5-bromonicotinic acid, provide significant insights into the potential of its hydroxylated counterpart as a ligand in MOF synthesis. The principles of coordination and framework construction are largely transferable.

Research has demonstrated the successful synthesis of novel metal-organic frameworks using 5-bromonicotinic acid as a ligand with various transition metals. rsc.orgresearchgate.net These studies reveal that the carboxylate group and the pyridine nitrogen atom of the nicotinic acid backbone are effective at coordinating with metal centers to form stable, extended networks.

For instance, two new metal-organic frameworks based on 5-bromonicotinic acid complexes, [Cd(5-BrNic)₂]n and [Co(5-BrNic)₂(H₂O)]n, have been synthesized through hydrothermal reactions. rsc.orgresearchgate.net The resulting frameworks exhibit interesting properties; the cadmium-based MOF displays intense photoluminescence, while the cobalt-based MOF shows antiferromagnetic interactions between the metal ions. rsc.orgresearchgate.net Furthermore, the cobalt-containing framework has demonstrated potential for H₂ purification applications. researchgate.net

The structural diversity of MOFs derived from 5-bromonicotinic acid is also noteworthy. Depending on the metal ion and reaction conditions, various dimensionalities and topologies can be achieved. For example, four distinct coordination polymers with iron, nickel, and cobalt have been synthesized, showcasing different structural features, including corrugated sheets and dinuclear subunits. researchgate.net The adaptability of the nicotinic acid framework allows for the construction of complex architectures. nih.gov

The introduction of a hydroxyl group, as in this compound, would provide an additional coordination site, potentially leading to MOFs with different structural motifs and enhanced functionalities. The hydroxyl group could participate in hydrogen bonding within the framework, influencing its stability and sorption properties, or it could remain available for post-synthetic modification, allowing for the introduction of other functional groups.

Data Tables

Table 1: Examples of Metal-Organic Frameworks (MOFs) Synthesized with 5-Bromonicotinic Acid

| Compound | Metal Ion | Key Structural Features | Potential Applications | Reference |

| [Cd(5-BrNic)₂]n | Cadmium (Cd) | 2D network | Photoluminescence | rsc.orgresearchgate.net |

| [Co(5-BrNic)₂(H₂O)]n | Cobalt (Co) | 1D chain with antiferromagnetic interactions | H₂ purification | rsc.orgresearchgate.net |

| [Fe(Brnic)₂(H₂O)₂]n | Iron (Fe) | Corrugated (4,4) sheets | Magnetic materials | researchgate.net |

| [Ni(Brnic)₂]n | Nickel (Ni) | Dinuclear subunits | Catalysis | researchgate.net |

Biochemical and Biological Research Applications

Studies Investigating Nicotinic Receptors in Cellular Signaling

5-Bromo-2-hydroxynicotinic acid, a derivative of nicotinic acid, serves as a valuable tool in biochemical research, particularly in studies investigating the role of nicotinic acetylcholine (B1216132) receptors (nAChRs) in cellular signaling. nih.gov These receptors, which are ligand-gated ion channels, are crucial for various physiological processes in the central and peripheral nervous systems. The structural similarity of this compound to endogenous ligands allows it to be used as a probe to explore the function and modulation of nAChRs.

Research in this area often involves using analogues and derivatives to understand receptor binding and activation. For instance, studies on the formation of AChR binding sites have utilized bromo-acetylcholine to purify and characterize receptor subunit complexes. nih.gov The introduction of a bromine atom in this compound can alter its electronic properties and binding affinity to different nAChR subtypes, providing insights into the structure-activity relationships of nicotinic ligands. The high-affinity binding of nicotine (B1678760) and its analogues is primarily associated with α4β2-containing nAChRs, which are the most abundant high-affinity receptors in the brain. nih.gov

Mechanisms Related to Addiction and Cognitive Functions

The involvement of nAChRs in addiction and cognitive functions is a significant area of neurological research. nih.gov While direct studies detailing the specific effects of this compound on these mechanisms are not extensively documented, its role as a modulator of nicotinic receptors makes it a relevant compound for such investigations. nih.gov Chronic exposure to nicotine is known to upregulate high-affinity nicotine binding sites, a phenomenon central to nicotine dependence. nih.gov Derivatives of nicotinic acid, including this compound, can be used to explore the molecular machinery involved in nAChR trafficking and expression, which may be altered in psychiatric illnesses. nih.gov

The cognitive-enhancing effects of nicotinic agonists are also well-documented. By studying how compounds like this compound and its derivatives interact with different nAChR subtypes, researchers can dissect the specific receptor contributions to cognitive processes such as learning and memory.

Metabolism and Degradation Studies

The environmental fate and biodegradability of halogenated organic compounds are of significant interest. While specific studies on this compound are limited, research on related compounds provides a framework for understanding its potential metabolic pathways.

Microbial Transformation and Degradation Pathways

The microbial degradation of pyridine (B92270) and its derivatives is a key process in the environment. nih.gov Generally, the degradation of aromatic compounds by microorganisms involves initial hydroxylation and subsequent ring cleavage. The presence of a halogen, such as bromine, can influence the rate and pathway of degradation.

The degradation of neonicotinoid insecticides, which share structural similarities with nicotinic acid derivatives, often proceeds through hydroxylation and can lead to the formation of intermediates like 6-chloronicotinic acid, which is then further mineralized. frontiersin.orgresearchgate.net It is plausible that the microbial degradation of this compound would follow a similar pathway, involving initial enzymatic attack, potentially leading to debromination and cleavage of the pyridine ring. The degradation of another brominated compound, Reactive Black 5, by a bacterial consortium involves initial cleavage followed by desulfonation and deamination, eventually leading to mineralization. researchgate.net This suggests that microbial consortia could be effective in the breakdown of complex halogenated aromatics like this compound.

Enzymatic Biotransformations (e.g., Nicotinate (B505614) Dehydrogenase)

Nicotinate dehydrogenase is a key enzyme in the metabolism of nicotinic acid, catalyzing its hydroxylation to 6-hydroxynicotinic acid. nih.govqmul.ac.uk This enzyme, a flavoprotein containing iron, exhibits a degree of substrate promiscuity, being capable of acting on various nicotinate analogues. qmul.ac.ukexpasy.org

While direct evidence of this compound as a substrate for nicotinate dehydrogenase is not available, the enzyme is known to act on other substituted nicotinates. For example, it can hydroxylate pyrazine-2-carboxylate (B1225951) and 6-methylnicotinate. qmul.ac.ukexpasy.org The catalytic mechanism involves the hydroxylation of the pyridine ring, which is a critical step for further degradation. nih.govresearchgate.netresearchgate.net Given this, it is conceivable that nicotinate dehydrogenase or similar hydroxylases could catalyze the transformation of this compound.

| Enzyme | Source Organism (Example) | Reaction Catalyzed | Potential for this compound Transformation |

| Nicotinate Dehydrogenase | Clostridium barkeri, Bacillus niacini | Nicotinate + H₂O + NADP⁺ → 6-hydroxynicotinate + NADPH + H⁺ | Potentially acts on the brominated analog, though specificity needs to be determined. |

| 6-Hydroxynicotinate 3-monooxygenase (NicC) | Bordetella bronchiseptica | 6-hydroxynicotinic acid + NADH + H⁺ + O₂ → 2,5-dihydroxypyridine (B106003) + NAD⁺ + H₂O + CO₂ | Could be involved in a downstream step if this compound is first converted to a suitable substrate. |

Bioanalytical Method Development

The accurate and sensitive quantification of small molecules like this compound in biological matrices is essential for pharmacological and metabolic studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose.

Chemoselective Derivatization for Metabolome Analysis

For compounds that exhibit poor ionization efficiency or chromatographic retention, such as some carboxylic acids, chemical derivatization can significantly enhance their detection by LC-MS. nih.gov This is a key strategy in metabolomics, which aims to comprehensively analyze the small-molecule complement of a biological system. nih.govnih.govmdpi.commdpi.com

A common approach for carboxylic acids is to target the carboxyl group for derivatization. This can improve hydrophobicity and introduce a readily ionizable moiety, increasing sensitivity in mass spectrometry. nih.gov For example, a study on a related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, utilized an LC-MS/MS method for its quantification in rat plasma, demonstrating the applicability of this technique to brominated aromatic acids. researchgate.net

Several derivatization reagents are available for carboxylic acids, each with its own reaction chemistry and advantages.

| Derivatization Reagent Class | Example Reagent | Functional Group Targeted | Purpose of Derivatization |

| Primary Amines | 2-dimethylaminoethylamine (DMED) | Carboxyl | Increases hydrophobicity and introduces a tertiary amine for enhanced positive ionization. nih.gov |

| Hydrazines | 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3) | Carboxyl | Greatly enhances sensitivity for eicosanoids. nih.gov |

| Boron-based reagents | Boron trifluoride etherate (BF₃–OEt₂) | Di-keto moiety | Forms a stable complex with curcuminoids for sensitive LC-MS detection. escholarship.org |

These derivatization strategies could be adapted for the analysis of this compound in metabolomic studies, allowing for its sensitive detection and quantification in complex biological samples. The choice of derivatization agent would depend on the specific analytical requirements and the matrix being studied.

Future Directions and Emerging Research Areas

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a significant frontier in chemical research. For 5-Bromo-2-hydroxynicotinic acid, this integration promises to accelerate discovery. Computational tools, such as Density Functional Theory (DFT), can predict molecular geometry, electronic properties, and reactivity. These theoretical insights can guide experimental work, saving time and resources. For instance, predicted properties like collision cross-section values for different adducts of the molecule are available through databases like PubChem. uni.lu

While specific DFT studies for this compound are not widely published, the application of these methods to similar bromo-ligand complexes demonstrates their power. mdpi.com Researchers use these models to understand intermolecular interactions and predict how the molecule will behave when forming larger structures or interacting with biological targets. mdpi.com This predictive capability is invaluable for designing new experiments, whether for synthesizing novel derivatives or for screening biological activity.

Novel Synthetic Strategies for Enhanced Sustainability

Modern chemical synthesis places a strong emphasis on sustainability, safety, and efficiency. In the context of this compound, significant progress has been made to move away from hazardous reagents. A notable advancement is the development of an improved large-scale preparation method that avoids the use of hazardous elemental bromine. researcher.liferesearchgate.net

This more sustainable process involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite (B1234621), which is generated in situ from sodium bromide and a common commercial bleach solution. researcher.liferesearchgate.net This procedure is not only safer but also provides high yields of the pure product. researcher.liferesearchgate.net Other patented methods describe the halogenation of 2-hydroxynicotinic acid with an alkali-metal hypohalite in a strongly alkaline solution (pH 12 and above). google.com Future research will likely continue to refine these processes, focusing on green chemistry principles such as using even safer solvents, reducing energy consumption, and minimizing waste streams.

| Method | Reagents | Key Advantages | Reference |

| Improved Large-Scale Preparation | 2-hydroxynicotinic acid, Sodium hypobromite (from Sodium bromide and bleach) | Avoids hazardous elemental bromine; High yield; Safe | researcher.liferesearchgate.net |

| Alkaline Halogenation | 2-hydroxynicotinic acid, Alkali-metal hypohalite | Controlled reaction in a highly alkaline environment | google.com |

Expansion of Biological Activity Profiling

This compound is recognized as a valuable building block in medicinal chemistry and agricultural science. chemimpex.com Its structural similarity to nicotinic acid makes it a key compound for research into therapeutics that target nicotinic receptors, which are implicated in various neurological and metabolic diseases. chemimpex.com It serves as a crucial intermediate in synthesizing biologically active molecules for drug discovery and development. chemimpex.com

Future research is aimed at broadening the scope of its biological activity profile. Preliminary studies suggest the compound may possess antioxidant properties, making it a candidate for developing therapies against oxidative stress-related conditions. chemimpex.com Furthermore, its potential in agriculture is an emerging area of interest, with investigations planned to explore its effects on plant growth and development, potentially leading to new products that improve crop yields and resilience. chemimpex.com The goal is to develop compounds with greater efficacy and lower toxicity compared to existing alternatives. chemimpex.com

Exploration in Supramolecular Chemistry and Nanomaterials

The unique structural features of this compound—containing a pyridine (B92270) ring, a carboxylic acid group, a hydroxyl group, and a bromine atom—make it an excellent candidate for applications in materials science. chemimpex.com These functional groups allow for a variety of intermolecular interactions, such as hydrogen bonding and halogen bonding, which are fundamental to the construction of ordered, self-assembled systems in supramolecular chemistry.

Future exploration will likely focus on using this compound as a ligand to create coordination polymers or metal-organic frameworks (MOFs). The ability of the nitrogen and oxygen atoms to coordinate with metal ions could lead to the development of new materials with specific functionalities for applications in catalysis, gas storage, or as specialized coatings. chemimpex.com The study of related bromo-ligand complexes, where intermolecular contacts and crystal packing are analyzed in detail, provides a roadmap for how this compound could be used to engineer complex, functional supramolecular architectures and nanomaterials. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.